Tedatioxetine hydrobromide
Tedatioxetine hydrobromide
Tedatioxetine hydrobromide acts as a triple reuptake inhibitor and 5-HT2A, 5-HT2C, 5-HT3 and α1A-adrenergic receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
960151-65-9
VCID:
VC0007213
InChI:
InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H
SMILES:
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br
Molecular Formula:
C18H22BrNS
Molecular Weight:
364.3 g/mol
Tedatioxetine hydrobromide
CAS No.: 960151-65-9
Cat. No.: VC0007213
Molecular Formula: C18H22BrNS
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tedatioxetine hydrobromide acts as a triple reuptake inhibitor and 5-HT2A, 5-HT2C, 5-HT3 and α1A-adrenergic receptor antagonist. |
|---|---|
| CAS No. | 960151-65-9 |
| Molecular Formula | C18H22BrNS |
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide |
| Standard InChI | InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H |
| Standard InChI Key | OJVYWXLMPZJYGV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br |
| Canonical SMILES | CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator